5-Chloro-3,7-dimethylbenzofuran-2-carboxamide
Overview
Description
5-Chloro-3,7-dimethylbenzofuran-2-carboxamide: is a chemical compound with the molecular formula C11H10ClNO2. It is a derivative of benzofuran, characterized by the presence of a chlorine atom at the 5th position, and methyl groups at the 3rd and 7th positions of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the 5th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl groups at the 3rd and 7th positions can be introduced using methylating agents like methyl iodide in the presence of a base.
Carboxamide Formation: The carboxamide group can be introduced through amidation reactions involving suitable amines and carboxylic acid derivatives.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Compounds with different functional groups replacing the chlorine atom or methyl groups.
Scientific Research Applications
Chemistry: 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules .
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It is investigated for its role in drug discovery and development, particularly in the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulation of Gene Expression: Affecting the expression of genes involved in disease pathways.
Comparison with Similar Compounds
5-Chloro-2-methylbenzofuran: Similar structure with a chlorine atom at the 5th position and a methyl group at the 2nd position.
3,7-Dimethylbenzofuran: Lacks the chlorine atom but has methyl groups at the 3rd and 7th positions.
5-Chloro-3-methylbenzofuran: Contains a chlorine atom at the 5th position and a methyl group at the 3rd position.
Uniqueness: 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-chloro-3,7-dimethyl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-5-3-7(12)4-8-6(2)10(11(13)14)15-9(5)8/h3-4H,1-2H3,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTPNEGDMIUCKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=C2C)C(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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